Ethyl 2-amino-3-(benzyloxy)propanoate
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Overview
Description
Ethyl 2-amino-3-(benzyloxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a benzyloxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(benzyloxy)propanoate typically involves the esterification of 2-amino-3-(benzyloxy)propanoic acid with ethanol in the presence of an acid catalyst. One common method involves the use of trifluoromethanesulfonic acid as a catalyst, with the reaction being carried out under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually heated to control the temperature and ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(benzyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group can produce ethyl 2-amino-3-(benzyloxy)propanol.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(benzyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(benzyloxy)butanoate
- Ethyl 2-amino-3-(benzyloxy)pentanoate
- Ethyl 2-amino-3-(benzyloxy)hexanoate
Uniqueness
Ethyl 2-amino-3-(benzyloxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a benzyloxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.
Biological Activity
Ethyl 2-amino-3-(benzyloxy)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, comparison with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes an ethyl ester group and a benzyloxy substituent. Its chemical formula is C12H15NO3 with a molecular weight of approximately 225.25 g/mol. The presence of both an amino group and a benzyloxy group allows for versatile interactions with biological targets, influencing its binding affinity and specificity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites.
- Hydrophobic Interactions : The benzyloxy group contributes to hydrophobic interactions, which are crucial for the compound's binding affinity.
These interactions can modulate enzyme activity, potentially leading to therapeutic effects in various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be valuable in drug development aimed at treating various diseases through enzyme modulation.
- Receptor Agonism : Similar compounds have been studied for their ability to act as agonists for free fatty acid receptors, significant in managing metabolic disorders like type 2 diabetes.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, which are currently under investigation for their implications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Notable Research Example
In a study focusing on the interactions of this compound with nitric oxide synthase (NOS), it was found that modifications to the compound could enhance its binding affinity and specificity for the enzyme, potentially leading to improved therapeutic outcomes in conditions characterized by nitric oxide dysregulation .
Comparison with Similar Compounds
This compound shares structural similarities with other compounds that exhibit unique biological activities:
Compound | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-amino-3-(benzyloxy)butanoate | Similar amino and benzyloxy groups | Potential enzyme modulator |
Ethyl 2-amino-3-(benzyloxy)pentanoate | Longer carbon chain | Enhanced hydrophobic interactions |
Ethyl 2-amino-3-(benzyloxy)hexanoate | Further extended chain | Variability in binding properties |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activity compared to these similar compounds.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-amino-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(14)11(13)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 |
InChI Key |
NQAGYKGGQHDABK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COCC1=CC=CC=C1)N |
Origin of Product |
United States |
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